

In-Depth Technical Guide to (+)-CBI-CDPI2 (CAS No. 128300-15-2)

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(+)-CBI-CDPI2, with the Chemical Abstracts Service (CAS) number 128300-15-2, is a potent synthetic compound recognized for its DNA alkylating properties. It serves as a critical component, or "payload," in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics. As an enhanced functional analog of the natural product CC-1065, (+)-CBI-CDPI2 is designed for high cytotoxicity, which is harnessed for selective destruction of cancer cells when delivered by a monoclonal antibody.

Table 1: Physicochemical Properties of (+)-CBI-CDPI2

Property	Value	Source
CAS Number	128300-15-2	Internal Database
Molecular Formula	C36H28N6O4	Internal Database
Molecular Weight	608.65 g/mol	Internal Database
Appearance	Solid Powder	Internal Database
Solubility	Soluble in DMSO	Internal Database
Storage Conditions	-20°C, dry and dark	Internal Database



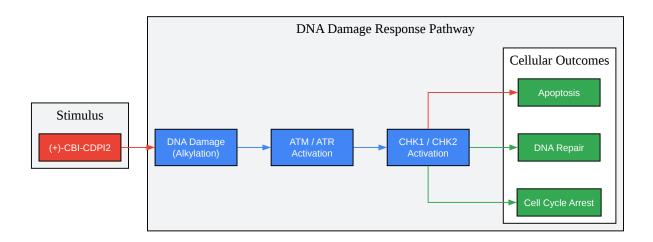
Mechanism of Action: DNA Alkylation and Subsequent Cellular Response

The primary mechanism of action of **(+)-CBI-CDPI2** is the alkylation of DNA. This process involves the covalent bonding of the drug molecule to the DNA, typically in the minor groove. This interaction disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell death.

Upon DNA damage induced by **(+)-CBI-CDPI2**, a cascade of cellular signaling pathways is initiated, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, triggers programmed cell death. Key proteins in this pathway include ATM, ATR, CHK1, and CHK2. DNA alkylating agents like **(+)-CBI-CDPI2** are known to activate this pathway. The DDR can lead to different cellular outcomes depending on the extent of DNA damage and the cellular context.



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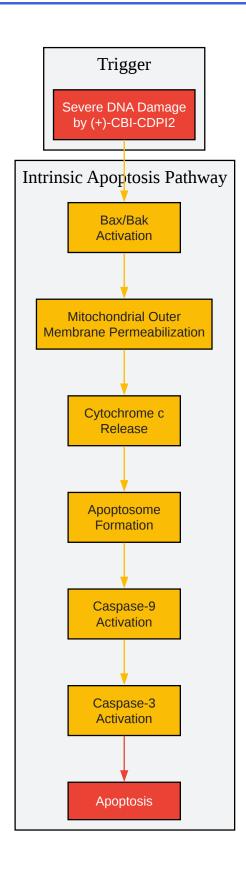
DNA Damage Response Pathway Activation.



Apoptosis Signaling Pathway

When DNA damage is too severe for repair, the DDR pathway can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating potentially cancerous cells. DNA alkylating agents can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which leads to the activation of caspases, the executioners of apoptosis.





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Intrinsic Apoptosis Signaling Pathway.



Experimental ProtocolsSynthesis of (+)-CBI-CDPI2

The total synthesis of **(+)-CBI-CDPI2** is a complex multi-step process that has been detailed in the chemical literature, most notably by the research group of Dale L. Boger. The synthesis involves the construction of the CBI (cyclopropa[c]benz[e]indolone) alkylating subunit and the CDPI₂ DNA-binding subunit, followed by their coupling. Researchers should refer to the original publications for detailed procedures, including reaction conditions, purification methods, and characterization data. A key publication is:

Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and ent-(−)-CC-1065.
 Journal of the American Chemical Society, 110(14), 4796-4807.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the in vitro cytotoxicity of **(+)-CBI-CDPI2**, often as part of an ADC, using a colorimetric MTT assay.[1][2]

Materials:

- Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
- Complete cell culture medium
- (+)-CBI-CDPI2 or ADC construct
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- · Microplate reader

Procedure:

 Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

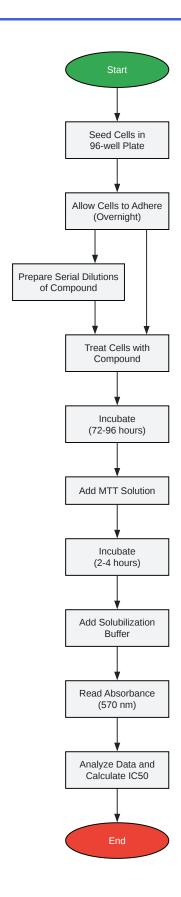
Foundational & Exploratory





- Compound Treatment: Prepare serial dilutions of (+)-CBI-CDPI2 or the ADC in complete
 medium. Replace the culture medium in the wells with the medium containing the test
 compound at various concentrations. Include untreated cells as a negative control and a
 vehicle control.
- Incubation: Incubate the plates for a period relevant to the compound's mechanism of action (typically 72-96 hours for DNA alkylating agents).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
 [3][4][5]





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